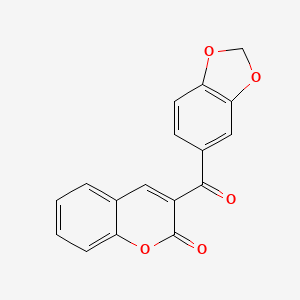![molecular formula C12H10O4S2 B2694763 5-[(4-Methylphenyl)sulfonyl]thiophene-2-carboxylic acid CAS No. 1171239-09-0](/img/structure/B2694763.png)
5-[(4-Methylphenyl)sulfonyl]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as p-toluenesulfonamides . These are aromatic heterocyclic compounds containing a toluene that is p-substituted with a sulfonamide group .
Synthesis Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The molecular structure of “5-[(4-Methylphenyl)sulfonyl]thiophene-2-carboxylic acid” is not directly available, but it can be inferred from related compounds .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Materials
5-[(4-Methylphenyl)sulfonyl]thiophene-2-carboxylic acid has been explored for its potential in creating nonlinear optical materials. These materials are valuable in various fields such as telecommunications and computing. Research indicates that thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for such applications (Chou et al., 1996).
Synthesis of Arylated Thiophene Derivatives
The compound is also used in the synthesis of arylated thiophene derivatives. A study detailed the direct regiospecific arylation at C5 of thiophenes bearing SO2R substituents at C3, producing 5-arylated thiophene-3-sulfonic amides or esters. This process is vital for the development of new organic compounds with potential applications in various chemical industries (Bheeter, Bera, & Doucet, 2013).
Exploration in Medicinal Chemistry
In medicinal chemistry, derivatives of thiophene-2-sulfonamides, including those with the 5-[(4-Methylphenyl)sulfonyl] group, have been investigated for their potential therapeutic properties. Studies have demonstrated activities such as anticonvulsant effects and selective inhibition of specific enzymes, offering insights into new pharmaceutical compounds (Barnish et al., 1981).
Polymeric Materials Research
Research in the field of polymeric materials has utilized 5-[(4-Methylphenyl)sulfonyl]thiophene-2-carboxylic acid derivatives. For instance, the synthesis and characterization of poly(thiophenylenesulfonic acid), a novel class of polyaromatic electrolyte, have been described. These materials have shown promise in applications like proton conduction, relevant to fuel cell technology (Miyatake et al., 1997).
Photodegradation Studies
The compound has also been used in studies focusing on the photodegradation of crude oil components. Research in this area helps understand the environmental impact and fate of crude oil components following spills. Such studies contribute to environmental protection and remediation strategies (Andersson & Bobinger, 1996).
Zukünftige Richtungen
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “5-[(4-Methylphenyl)sulfonyl]thiophene-2-carboxylic acid” and related compounds could involve further exploration of their synthesis, properties, and potential applications in various fields.
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)sulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S2/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXODMXJBJMNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/no-structure.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2694683.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2694687.png)
![8-(4-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694688.png)

![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-furamide](/img/structure/B2694690.png)


![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2694696.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2694698.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2694699.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2694701.png)
